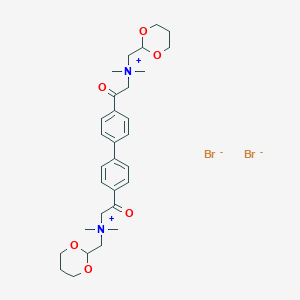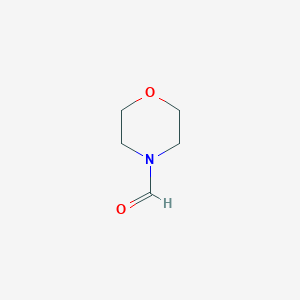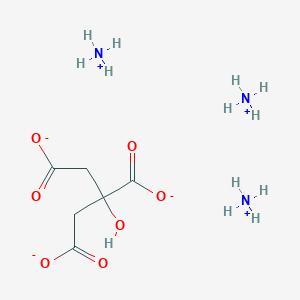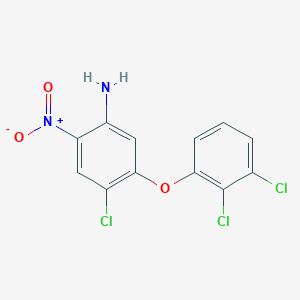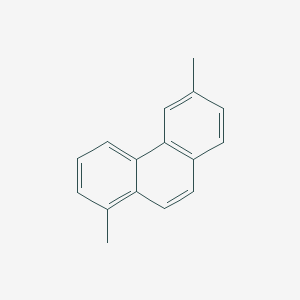
1,6-Dimethylphenanthren
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethylphenanthrenes, including 1,6-dimethylphenanthrene, often involves strategies like the furan/dimethyl-1-naphthyne cycloaddition reaction followed by deoxygenation processes. For instance, Jung and Koreeda (1989) described a novel synthesis approach for 1,4-dimethylphenanthrene, highlighting methodologies that could be applicable to the synthesis of 1,6-dimethylphenanthrene through variations in the starting materials or reaction conditions (Jung & Koreeda, 1989).
Molecular Structure Analysis
The molecular structure of dimethylphenanthrenes, including 1,6-isomers, can be elucidated through techniques like X-ray crystallography, NMR, and mass spectrometry. Ali et al. (2015) conducted a comprehensive study on 3,6-dimethylphenanthrene, using spectroscopic methods to determine the impacts of methyl substitution on phenanthrene's geometry and electronic properties, providing insights into the structural characteristics of dimethylphenanthrene derivatives (Ali et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 1,6-dimethylphenanthrene is influenced by the placement of methyl groups, which can affect its participation in reactions such as electrophilic substitution, oxidation, and cyclization. Studies on similar compounds provide insights into the reactivity patterns of methylated phenanthrenes. For example, the synthesis of various dimethylphenanthrene derivatives showcases the versatility of these compounds in organic synthesis and their potential to undergo diverse chemical transformations (Hirao, Ohuchi, & Yonemitsu, 1982).
Physical Properties Analysis
The physical properties of 1,6-dimethylphenanthrene, such as melting point, boiling point, solubility, and optical characteristics, are determined by its molecular structure. While specific data on 1,6-dimethylphenanthrene may be scarce, the study of similar dimethylphenanthrenes can offer valuable information on the physical properties expected for this compound.
Chemical Properties Analysis
The chemical properties of 1,6-dimethylphenanthrene, including acidity, basicity, and reactivity towards various chemical agents, are influenced by the electron-donating effect of the methyl groups and the aromatic system's stability. Research on related dimethylphenanthrenes, such as the establishment of double bond character in methyl derivatives of phenanthrene and other PAHs, sheds light on the electronic and reactive characteristics of these compounds (Clar, Mcandrew, & Zander, 1967).
Wissenschaftliche Forschungsanwendungen
Studien zur thermischen Entwicklung
1,6-Dimethylphenanthren wird in der Untersuchung der thermischen Entwicklung aromatischer Kohlenwasserstoffe in hochreifen kohleführenden Quellgesteinen verwendet . Die Konzentrationen von Naphthalin mit niedrigem Kohlenstoffzyklus sowie der Phenanthrenreihe nehmen mit zunehmender thermischer Reife allmählich ab . Dies wird auf thermische Crack- und Polymerisationsreaktionen aufgrund kontinuierlicher Dehydrierung unter erhöhter Vergrabungstemperatur zurückgeführt .
Erkennung der organischen Quelle
Die Verhältnisse von 2,6-/2,10-DMP (Dimethylphenanthren) und 1,7-/1,9-DMP sowie die relative Häufigkeit von triaromatischen Steroiden in diesen hochreifen Gesteinen könnten als biologische Quellenparameter für den relativen Eintrag von terrestrischer gegenüber aquatischer organischer Substanz betrachtet werden .
Identifizierung des Sedimentationsmilieus
This compound wird zur Identifizierung des Sedimentationsmilieus von hochreifen Quellgesteinen verwendet . Die Menge an Dibenzofuranen nimmt bei hoher thermischer Reife stark ab, was zu einer signifikanten Änderung der relativen Zusammensetzung zwischen Dibenzothiophenen, Dibenzofuranen und Fluorenen führt .
Indikator für organische Fazies
Das 4-/1-MDBT (Methyldibenzothiophen)-Verhältnis könnte als effektiver Indikator für die organische Fazies dienen und kann bei Überreife Kohlen von Tonsteinen unterscheiden .
Biodegradationstudien
This compound wird in der Untersuchung von Biodegradation und Adsorption von Rohöl C1-Phenanthrenen, C1-Dibenzothiophenen, C2-Phenanthrenen und C2-Dibenzothiophenen in Gegenwart von Tonmineralien verwendet .
Forensische Diagnoseverhältnisse
This compound wird in forensischen Studien von Ölunfällen und Öl-Öl-Korrelation verwendet . Das Verhältnis von C2-Dibenzothiophenen zu C2-Phenanthrenen wird weder durch Adsorption noch durch Biodegradation beeinflusst, was dieses Verhältnis in forensischen Studien von Ölunfällen und Öl-Öl-Korrelation sehr nützlich macht <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
Zukünftige Richtungen
The future directions of research on 1,6-Dimethylphenanthrene could involve further exploration of its synthesis, properties, and potential applications. Given the therapeutic benefits of phenanthrene derivatives , there may be potential for the development of new pharmaceuticals based on 1,6-Dimethylphenanthrene.
Wirkmechanismus
Target of Action
1,6-Dimethylphenanthrene is a derivative of phenanthrene , which is a polycyclic aromatic hydrocarbon (PAH) . The primary targets of PAHs are often cellular macromolecules like DNA, proteins, and lipids.
Biochemical Pathways
Pahs are known to be involved in various biochemical pathways, including those related to dna repair, apoptosis, and cell cycle regulation .
Result of Action
These effects can potentially lead to various health effects, including cancer and cardiovascular disease .
Action Environment
The action, efficacy, and stability of 1,6-Dimethylphenanthrene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature and pH can affect its stability. Furthermore, individual factors, such as age, sex, genetics, and health status, can also influence its action and efficacy .
Eigenschaften
IUPAC Name |
1,6-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHHSZADKJARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942431 | |
| Record name | 1,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20291-74-1 | |
| Record name | Phenanthrene, 1,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,6-Dimethylphenanthrene interact with marine organisms, and what are the potential consequences?
A: Research indicates that 1,6-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), can be bioaccumulated by marine organisms like the clam Mactra veneriformis, particularly when exposed to oil-suspended particulate matter aggregates (OSAs). [] The study demonstrated that the clam accumulated 1,6-Dimethylphenanthrene at a relatively constant rate over a 50-day period. This bioaccumulation suggests potential risks to marine organisms and highlights the importance of understanding the long-term ecological impacts of oil spills and OSA formation. []
Q2: How does the solid-state structure of 1,6-Dimethylphenanthrene influence its methyl group rotational dynamics?
A: Studies combining experimental techniques like solid-state ¹H spin-lattice relaxation and computational methods like electronic structure calculations revealed that the methyl group rotational barriers in solid 1,6-Dimethylphenanthrene are influenced by both intramolecular and intermolecular interactions within the crystal lattice. [] Researchers found that the activation energies for methyl group rotation exhibited a distribution, potentially attributed to molecules located near crystallite surfaces or imperfections. This insight highlights the importance of considering structural features at various scales when studying molecular dynamics in solid-state organic compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




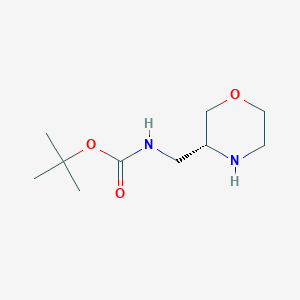
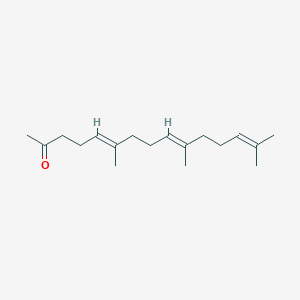

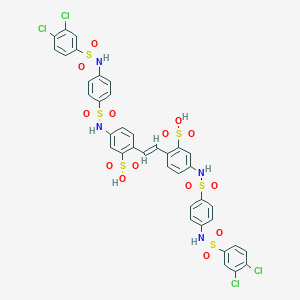
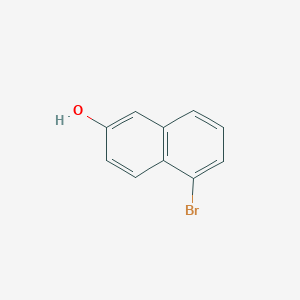
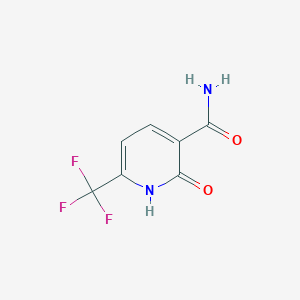
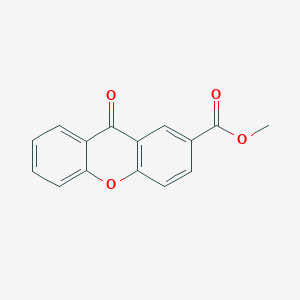
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
